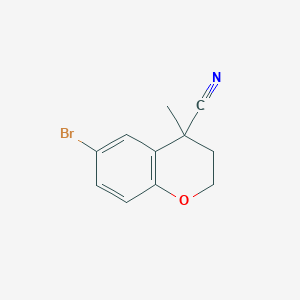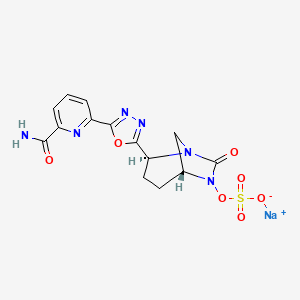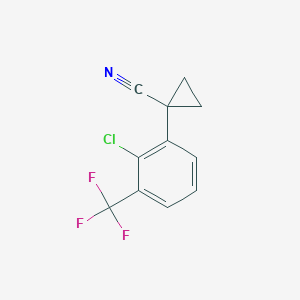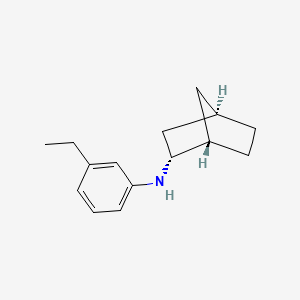
5-Chloro-2-(cyclopropylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(cyclopropylmethyl)phenol: is an organic compound with the molecular formula C10H11ClO It is a phenolic compound characterized by the presence of a chlorine atom at the 5th position and a cyclopropylmethyl group at the 2nd position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylmethyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-2-(cyclopropylmethyl)phenol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the phenolic group to a hydroxyl group.
Substitution: The compound can undergo various substitution reactions, including halogenation, alkylation, and acylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Chemistry: 5-Chloro-2-(cyclopropylmethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various microbial strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an active ingredient in antiseptic formulations. Its phenolic structure contributes to its antimicrobial activity, making it a candidate for use in disinfectants and antiseptics.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of 5-Chloro-2-(cyclopropylmethyl)phenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group can disrupt the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. The chlorine atom enhances the compound’s lipophilicity, allowing it to penetrate the cell membrane more effectively. This compound may also interfere with essential enzymatic processes within microbial cells, further contributing to its antimicrobial activity.
類似化合物との比較
Triclosan: 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a widely used antimicrobial agent.
Chloroxylenol: 4-Chloro-3,5-dimethylphenol, another phenolic compound with antiseptic properties.
Comparison: 5-Chloro-2-(cyclopropylmethyl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other phenolic compounds This structural difference can influence its reactivity, solubility, and overall efficacy as an antimicrobial agent
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
5-chloro-2-(cyclopropylmethyl)phenol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-8(10(12)6-9)5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChIキー |
UAQJRHPSYNOMSV-UHFFFAOYSA-N |
正規SMILES |
C1CC1CC2=C(C=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)








![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)


![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
